molecular formula C8H16 B097747 3,4-Dimethyl-1-hexene CAS No. 16745-94-1

3,4-Dimethyl-1-hexene

Cat. No.: B097747
CAS No.: 16745-94-1
M. Wt: 112.21 g/mol
InChI Key: OWWRMMIWAOBBFK-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

3,4-Dimethyl-1-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes are electrophiles, which are species that are attracted to electron-rich regions and can accept an electron pair .

Mode of Action

The mode of action of this compound involves electrophilic addition, a common reaction of alkenes . In this process, the π electrons of the alkene act as a base and interact with an electrophile, such as a proton from an acid . This interaction results in the formation of a new bond to the electrophile and a carbocation, a positively charged carbon atom . The carbocation then reacts with a nucleophile, forming a new bond .

Biochemical Pathways

The electrophilic addition of this compound can lead to various products depending on the electrophile and nucleophile involved . These products can participate in further reactions, affecting various biochemical pathways.

Pharmacokinetics

Like other small hydrocarbons, it is likely to be absorbed through inhalation or skin contact, distributed throughout the body, metabolized primarily in the liver, and excreted via exhalation or in the urine .

Result of Action

The electrophilic addition reaction it undergoes can lead to the formation of various products, which can have different effects depending on their structure and the biological context .

Disclaimer: Always refer to appropriate safety data sheets and consult with experts when handling this compound .

Biochemical Analysis

Cellular Effects

The effects of 3,4-Dimethyl-1-hexene on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, altering the expression of genes involved in detoxification and repair mechanisms . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit certain enzymes involved in lipid metabolism, resulting in altered lipid profiles within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At high doses, this compound can induce toxic or adverse effects, such as oxidative stress and inflammation . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its activity and function, affecting the overall physiological response to the compound .

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-hexene can be synthesized through several methods, including:

    Alkylation of Alkenes: One common method involves the alkylation of 1-hexene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.

    Dehydration of Alcohols: Another method involves the dehydration of 3,4-dimethyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of petroleum fractions followed by selective hydrogenation and isomerization processes to obtain the desired branched alkene .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-1-hexene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or ozone to yield carbonyl compounds like ketones and aldehydes.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium or platinum results in the formation of 3,4-dimethylhexane.

    Substitution: Halogenation reactions with halogens like chlorine or bromine can occur, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Scientific Research Applications

3,4-Dimethyl-1-hexene has several applications in scientific research, including:

Comparison with Similar Compounds

  • 3,3-Dimethyl-1-hexene
  • 3,4-Dimethyl-1-hexyne
  • 3,4-Dimethyl-2-hexene

Comparison: 3,4-Dimethyl-1-hexene is unique due to its specific branching and position of the double bond. Compared to 3,3-dimethyl-1-hexene, it has a different branching pattern, which affects its reactivity and physical properties. 3,4-Dimethyl-1-hexyne, on the other hand, has a triple bond instead of a double bond, leading to different chemical behavior and applications. 3,4-Dimethyl-2-hexene has the double bond in a different position, which also influences its reactivity and uses .

Properties

IUPAC Name

3,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRMMIWAOBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871260
Record name 3,4-Dimethylhex-1-ene
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 3,4-Dimethyl-1-hexene
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CAS No.

16745-94-1
Record name 3,4-Dimethyl-1-hexene
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Record name 3,4-Dimethyl-1-hexene
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Record name 3,4-Dimethylhex-1-ene
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Record name 1-Hexene, 3,4-dimethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3,4-Dimethyl-1-hexene be used to identify specific fungal infections in apples?

A1: Yes, research suggests that this compound can be a potential biomarker for certain fungal infections in apples. Studies using Gas Chromatography-Mass Spectrometry (GC/MS) have shown that this VOC is specifically emitted by McIntosh apples infected with Penicillium expansum []. This suggests its potential use in early disease detection strategies.

Q2: How does the presence of this compound vary between different apple cultivars?

A2: Research indicates that the presence and abundance of this compound as a volatile metabolite can vary between apple cultivars. While it was identified as a specific marker for Penicillium expansum infection in McIntosh apples [], it was also detected, alongside other VOCs, in both Cortland and Empire apple cultivars infected with a different fungus, Mucor piriformis [, ]. This highlights the complex interplay between fungal pathogens and apple varieties in producing specific volatile profiles.

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